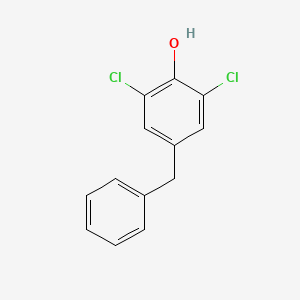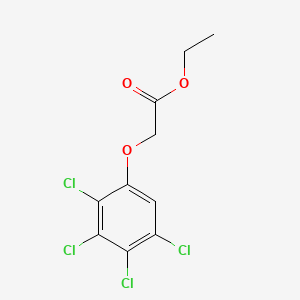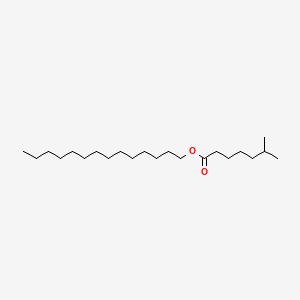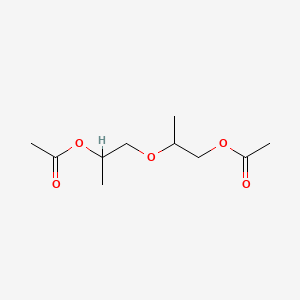
2-Octyldodecyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldodecyl heptanoate is an organic compound with the molecular formula C27H54O2. It is an ester formed from heptanoic acid and 2-octyldodecanol. This compound is primarily used in the cosmetics and personal care industry due to its emollient and skin-conditioning properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octyldodecyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2-octyldodecanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Octyldodecyl heptanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond using water in the presence of an acid or base catalyst.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol in the presence of a catalyst, typically a strong acid or base.
Major Products Formed:
Hydrolysis: The products are heptanoic acid and 2-octyldodecanol.
Transesterification: The products are a different ester and 2-octyldodecanol or heptanoic acid, depending on the alcohol used.
Scientific Research Applications
2-Octyldodecyl heptanoate is widely used in scientific research and various industries due to its unique properties:
Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent in lotions, creams, and other skincare products.
Pharmaceuticals: It can be used as a component in drug formulations to improve the texture and stability of topical medications.
Food Industry: It may be used as an additive to enhance the texture and shelf-life of certain food products.
Mechanism of Action
The mechanism by which 2-Octyldodecyl heptanoate exerts its effects involves its ability to form a protective barrier on the skin, preventing moisture loss and maintaining skin hydration. It interacts with the lipid layers of the skin, enhancing its elasticity and smoothness.
Molecular Targets and Pathways Involved: The compound primarily targets the stratum corneum, the outermost layer of the skin, where it integrates into the lipid matrix and improves skin barrier function.
Comparison with Similar Compounds
Isopropyl Myristate
Cetyl Palmitate
Stearyl Stearate
Glyceryl Stearate
Properties
CAS No. |
94277-33-5 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-octyldodecyl heptanoate |
InChI |
InChI=1S/C27H54O2/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-29-27(28)24-21-12-9-6-3/h26H,4-25H2,1-3H3 |
InChI Key |
CJSAUJNKQOIYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)




![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)




![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)



